

Part 1: Foundational Analysis - Molecular Formula and Functional Groups

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Azepan-1-yl)propanoic acid hydrochloride

Cat. No.: B1371197

[Get Quote](#)

Before delving into complex connectivity, we must first establish the fundamental properties of the molecule: its elemental composition and the chemical functionalities it contains. High-resolution mass spectrometry (HRMS) and Fourier-transform infrared (FTIR) spectroscopy are the cornerstones of this initial phase.

Molecular Formula Determination via High-Resolution Mass Spectrometry (HRMS)

The first crucial question is, "What is the molecular formula?". While nominal mass spectrometry provides the integer mass of a molecule, high-resolution mass spectrometry offers mass accuracy to several decimal places.^[3] This precision is powerful enough to distinguish between different molecular formulas that may share the same nominal mass.^{[4][5]}

For **3-(azepan-1-yl)propanoic acid hydrochloride** ($C_9H_{18}ClNO_2$), the analysis is typically performed using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode. The molecule we expect to observe is the protonated free base $[C_9H_{17}NO_2 + H]^+$, which has the formula $[C_9H_{18}NO_2]^+$. The chloride ion remains in solution as the counter-ion.

Table 1: Theoretical vs. Experimental Mass Data

Parameter	Theoretical Value	Expected Experimental Result	Information Gained
Molecular Formula	$C_9H_{18}ClNO_2$	-	Hypothesized Formula
Observed Ion (ESI+)	$[C_9H_{18}NO_2]^+$	-	Cation of the free base
Nominal Mass of Ion	172 amu	$m/z \approx 172$	Integer Molecular Weight
Exact Mass of Ion	172.13378 Da	$m/z = 172.1338 \pm 0.0005$ Da	Unambiguous Molecular Formula ^[3] ^[6]

- Sample Preparation: Dissolve approximately 0.1 mg of **3-(azepan-1-yl)propanoic acid hydrochloride** in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture).
- Instrument Setup: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source. Calibrate the instrument using a known standard immediately prior to analysis to ensure high mass accuracy.
- Data Acquisition: Infuse the sample solution at a flow rate of 5-10 μ L/min. Acquire data in positive ion mode over a mass range of m/z 50-500.
- Data Analysis: Identify the peak corresponding to the molecular ion $[M+H]^+$. Compare the experimentally measured exact mass to the theoretical exact mass calculated for the proposed formula $[C_9H_{18}NO_2]^+$. A mass error of <5 ppm provides high confidence in the assigned formula.^[6]

Functional Group Identification via FTIR Spectroscopy

FTIR spectroscopy is an indispensable and rapid technique for identifying the functional groups present in a molecule.^{[7][8]} It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations at specific frequencies characteristic of different bond types.^[9] For our target molecule, the FTIR spectrum will provide clear evidence for the carboxylic acid and the protonated amine (ammonium) salt.

Table 2: Key FTIR Absorption Bands for **3-(Azepan-1-yl)propanoic acid hydrochloride**

Wavenumber (cm ⁻¹)	Bond Vibration	Functional Group	Significance for Structure Confirmation
2500-3300 (very broad)	O-H stretch	Carboxylic Acid	Confirms the presence of the acid functionality.[10]
2400-2700 (broad)	N ⁺ -H stretch	Ammonium Salt	Crucial evidence for the hydrochloride salt form.
2850-2960 (strong)	C-H stretch	Alkane (CH ₂)	Confirms the aliphatic nature of the azepane ring and propanoic chain.[10]
1700-1725 (strong)	C=O stretch	Carboxylic Acid	Confirms the carbonyl of the acid.[10]

- Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix ~1 mg of the compound with ~100 mg of dry KBr powder and press into a transparent disc. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a solid sample.
- Background Scan: Perform a background scan of the empty sample compartment (or clean ATR crystal) to account for atmospheric CO₂ and H₂O.
- Sample Scan: Place the sample in the IR beam path and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
- Interpretation: Analyze the spectrum, identifying the key absorption bands and correlating them with the functional groups listed in Table 2.

Part 2: Assembling the Framework - The Power of NMR Spectroscopy

With the formula and functional groups established, we now turn to Nuclear Magnetic Resonance (NMR) spectroscopy to determine the precise connectivity of all atoms.[\[11\]](#)[\[12\]](#) NMR is the most powerful tool for the *de novo* structure elucidation of organic molecules in solution.[\[13\]](#)[\[14\]](#)[\[15\]](#) We will use a suite of 1D and 2D NMR experiments to build the molecular structure piece by piece.

The proposed structure of **3-(azepan-1-yl)propanoic acid hydrochloride** is shown below, with positions labeled for NMR discussion.

One-Dimensional (1D) NMR: ^1H and ^{13}C Spectra

1D NMR provides the initial blueprint, showing the different types of hydrogen and carbon atoms in the molecule and their local electronic environments.[\[16\]](#)

- ^1H NMR: Provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (spin-spin splitting).
- ^{13}C NMR: Shows the number of distinct carbon environments.

Table 3: Predicted ^1H and ^{13}C NMR Chemical Shifts (in D_2O)

Position	Atom	Predicted ¹ H Shift (ppm) & Multiplicity	Predicted ¹³ C Shift (ppm)	Rationale
1	C=O	-	~175	Carbonyl carbon, deshielded by oxygen.
2	-CH ₂ -	~2.8 (t)	~31	Alpha to carbonyl group.
3	-CH ₂ -	~3.4 (t)	~50	Alpha to protonated nitrogen, highly deshielded.
4, 4'	-CH ₂ -	~3.3 (m)	~56	Alpha to protonated nitrogen in the ring.
5, 8	-CH ₂ -	~1.9 (m)	~26	Beta to nitrogen in the ring.
6, 7	-CH ₂ -	~1.7 (m)	~25	Gamma/delta to nitrogen in the ring.
-	N ⁺ -H	Exchanges with D ₂ O	-	In a non-deuterated solvent (like DMSO-d ₆), this would appear as a broad singlet.

Two-Dimensional (2D) NMR: COSY, HSQC, and HMBC

While 1D NMR gives us the pieces, 2D NMR shows us how they connect.[\[13\]](#)

- COSY (^1H - ^1H Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons. We expect to see a correlation between H-2 and H-3, and correlations between the adjacent protons within the azepane ring (H-4 to H-5, H-5 to H-6, etc.).
- HSQC (Heteronuclear Single Quantum Coherence): Maps each proton signal directly to the carbon atom it is attached to. This allows for the unambiguous assignment of the carbon signals based on the more easily interpreted proton spectrum.
- HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting disparate parts of the molecule. It shows correlations between protons and carbons that are separated by 2 or 3 bonds. This will definitively link the propanoic acid chain to the azepane ring.

Table 4: Key Expected HMBC Correlations

Proton at Position	Correlates to Carbon at Position	Significance
H-2	C-1, C-3	Confirms the propanoic acid chain fragment.
H-3	C-1, C-2, C-4	Crucially links the propanoic chain (via H-3) to the azepane ring (via C-4).
H-4	C-3, C-5, C-8	Provides reciprocal confirmation of the link between the ring (H-4) and the chain (C-3).

- Sample Preparation: Dissolve 5-10 mg of the compound in \sim 0.6 mL of a deuterated solvent (e.g., D_2O or DMSO-d_6) in a 5 mm NMR tube.
- 1D ^1H Acquisition: Acquire a standard ^1H spectrum. Set the spectral width and reference the solvent peak.
- 1D ^{13}C Acquisition: Acquire a proton-decoupled ^{13}C spectrum.

- 2D COSY Acquisition: Run a standard gradient-selected COSY experiment.
- 2D HSQC Acquisition: Run a standard gradient-selected HSQC experiment optimized for one-bond $J(\text{CH})$ coupling (~145 Hz).
- 2D HMBC Acquisition: Run a standard gradient-selected HMBC experiment optimized for long-range $J(\text{CH})$ coupling (typically 8-10 Hz).
- Data Analysis: Process and analyze all spectra. Use the HSQC to assign carbons, the COSY to trace out the spin systems, and the HMBC to connect the fragments into the final structure.

Part 3: Integrated Strategy and Final Confirmation

The structure is not confirmed by any single piece of data but by the convergence of all evidence into a single, consistent conclusion. The workflow below illustrates this logical progression.

[Click to download full resolution via product page](#)

Caption: Workflow for the structure elucidation of 3-(azepan-1-yl)propanoic acid HCl.

Optional: Absolute Confirmation with X-ray Crystallography

While the combination of HRMS and multidimensional NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography remains the "gold standard" for unambiguous structure determination in the solid state.[\[17\]](#)[\[18\]](#)[\[19\]](#) If a suitable single crystal of the compound can be grown, this technique can confirm the atomic connectivity and 3D arrangement of the atoms, providing the ultimate validation of the structure derived from spectroscopic methods.[\[20\]](#)[\[21\]](#)

Conclusion

The structure elucidation of **3-(azepan-1-yl)propanoic acid hydrochloride** is a systematic process that relies on the logical integration of data from multiple, complementary analytical techniques. By first determining the molecular formula with HRMS and identifying key functional groups with FTIR, a foundational hypothesis is formed. This hypothesis is then rigorously tested and refined using a suite of 1D and 2D NMR experiments, which piece together the atomic framework. The key HMBC experiment provides the definitive link between the molecular fragments, leading to the final, validated structure. This methodical, evidence-based approach ensures the scientific integrity and trustworthiness required in modern chemical and pharmaceutical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Molecular Structure Characterisation and Structural Elucidation [[intertek.com](#)]
- 2. [fiveable.me](#) [[fiveable.me](#)]

- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Automated molecular formula determination by tandem mass spectrometry (MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 8. azooptics.com [azooptics.com]
- 9. airquality.ucdavis.edu [airquality.ucdavis.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. NMR Spectroscopy [www2.chemistry.msu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. azolifesciences.com [azolifesciences.com]
- 15. researchgate.net [researchgate.net]
- 16. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 17. benchchem.com [benchchem.com]
- 18. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 19. rigaku.com [rigaku.com]
- 20. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Part 1: Foundational Analysis - Molecular Formula and Functional Groups]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1371197#3-azepan-1-yl-propanoic-acid-hydrochloride-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com